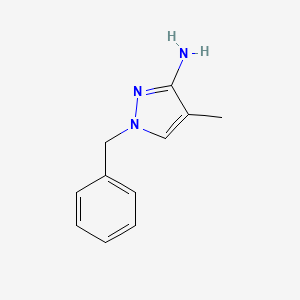

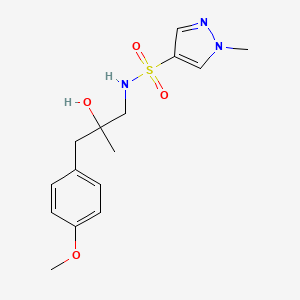

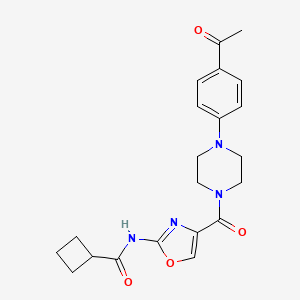

![molecular formula C17H16Br2N2O B2892108 3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide CAS No. 16935-10-7](/img/structure/B2892108.png)

3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of imidazole-containing compounds can be analyzed using techniques such as nuclear magnetic resonance and vibrational spectroscopy . The crystal structure can be stabilized by non-classical intermolecular C—H⋯Br hydrogen bonds .

Aplicaciones Científicas De Investigación

Antimicrobial Potential

Imidazole derivatives, including our compound of interest, have been reported to exhibit significant antimicrobial properties . These compounds can be designed to target a variety of microbial pathogens, offering a potential pathway for the development of new antibacterial and antifungal agents .

Anticancer Activity

The structural motif of imidazole is found in many compounds with anticancer activity . The electron-rich nature of the imidazole ring, along with substituents like the 4-bromophenyl group, may interact with biological targets in cancer cells, leading to potential therapeutic applications in oncology .

Anti-inflammatory Properties

Imidazole derivatives are known to possess anti-inflammatory properties . The compound could be explored for its efficacy in reducing inflammation, which is a common pathological feature of various chronic diseases .

Antiviral Applications

The imidazole ring is a common feature in many antiviral drugs . Modifications to the imidazole core, such as the addition of a 4-bromophenyl group, could enhance the compound’s ability to inhibit viral replication, making it a candidate for antiviral drug development .

Antioxidant Effects

Imidazole compounds have been synthesized and evaluated for their antioxidant activity . The presence of substituents like the 4-bromophenyl group could contribute to the scavenging of free radicals, offering protection against oxidative stress-related damage .

Gastroprotective Uses

Some imidazole derivatives are used in the treatment of gastrointestinal disorders due to their gastroprotective effects . The compound may have potential applications in the management of ulcers and other stomach-related ailments .

Anesthetic Properties

Imidazole derivatives can also serve as local anesthetics . The structural features of these compounds can be optimized to enhance their interaction with sodium channels, which are critical targets for anesthetic agents .

Antidiabetic Potential

The imidazole ring is present in several antidiabetic medications . Research into the compound’s ability to modulate insulin release or glucose metabolism could open up new avenues for diabetes treatment .

Propiedades

IUPAC Name |

1-(4-bromophenyl)-2-(2,3-dimethylbenzimidazol-3-ium-1-yl)ethanone;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN2O.BrH/c1-12-19(2)15-5-3-4-6-16(15)20(12)11-17(21)13-7-9-14(18)10-8-13;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVOLZMOIDRLGB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2N1CC(=O)C3=CC=C(C=C3)Br)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

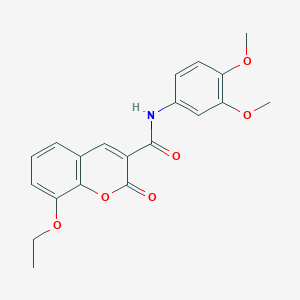

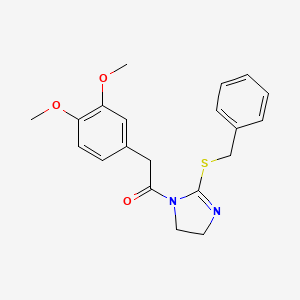

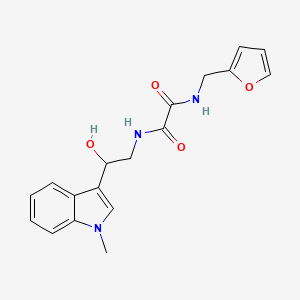

![3-[Furo[3,2-c]pyridin-2-ylmethyl-(1-oxo-2H-isoquinolin-7-yl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2892029.png)

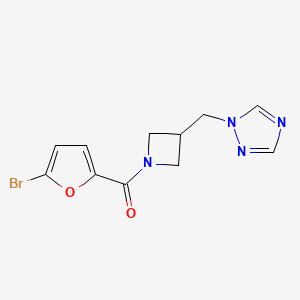

![3,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2892042.png)